molecular formula C46H83N13O11 B1664307 Abt-510 CAS No. 251579-55-2

Abt-510

Número de catálogo: B1664307
Número CAS: 251579-55-2
Peso molecular: 994.2 g/mol
Clave InChI: RIWLPSIAFBLILR-WVNGMBSFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Preclinical Studies

ABT-510 has been extensively studied in various preclinical models:

Study Type Findings
Ovarian Cancer ModelsSignificant reduction in tumor size and ascites fluid volume in C57BL/6 mice treated with this compound .
Bladder Cancer ModelsIncreased endothelial cell apoptosis and reduced tumor vessel density observed .
Canine Cancer TrialsEffective in treating naturally occurring cancers in dogs, currently undergoing veterinary trials .

In a study utilizing mouse models of epithelial ovarian cancer (EOC), this compound treatment resulted in notable reductions in tumor burden and improvements in overall survival rates .

Clinical Applications

This compound has progressed through various phases of clinical trials:

Phase I Trials

  • Objective : Evaluate safety and tolerability.
  • Results : In one trial, 6 out of 39 patients exhibited stable disease for over six months. The most common adverse effects included injection site reactions and fatigue .

Phase II Trials

  • Objective : Assess efficacy in advanced renal cell carcinoma and metastatic melanoma.
  • Results : The trials reported a progression-free survival (PFS) rate of approximately 39% at six months. Patients experienced manageable side effects, with no deaths attributed to the drug .

Veterinary Applications

The application of this compound extends beyond human medicine into veterinary oncology. The compound is currently being tested for its effectiveness against naturally occurring cancers in dogs. Initial results suggest that it may significantly improve outcomes for canine patients suffering from various malignancies .

Case Study 1: Ovarian Cancer

In a controlled study involving C57BL/6 mice injected with tumorigenic cells, treatment with this compound resulted in:

  • A marked decrease in tumor size.
  • A significant increase in apoptotic tumor cells compared to controls.

This study highlights this compound's potential as a therapeutic agent for EOC, underscoring its role as an antiangiogenic agent that impacts both tumor growth and vascular health .

Case Study 2: Canine Cancer

In veterinary trials, dogs with spontaneous tumors treated with this compound showed promising results regarding tumor size reduction and improved quality of life. These findings support further exploration into the use of this compound as a viable treatment option for companion animals suffering from cancer .

Actividad Biológica

ABT-510 is a synthetic peptide designed to mimic the antiangiogenic properties of thrombospondin-1 (TSP-1), which plays a critical role in inhibiting tumor growth and angiogenesis. This compound has garnered attention for its potential therapeutic applications in various cancers, including renal cell carcinoma, melanoma, and glioblastoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical trial findings, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

  • Inhibition of Angiogenesis : this compound competes with thrombospondin and inhibits vascular endothelial growth factor (VEGF)-induced migration of endothelial cells, thereby disrupting the formation of new blood vessels essential for tumor growth .
  • Induction of Apoptosis : The compound induces apoptosis in endothelial cells via the Fas/Fas ligand pathway and the Src-related kinase p59 Fyn pathway, leading to cell death .
  • Vascular Remodeling : In animal models, this compound treatment resulted in vascular remodeling characterized by smaller diameter vessels and increased numbers of mature vessels, which reduced tissue hypoxia .

Phase I and II Trials

  • Phase I Trial : A study involving patients with refractory solid tumors indicated that this compound was well-tolerated at doses ranging from 20 to 200 mg/day. Most adverse events were mild, primarily injection-site reactions. The median time to tumor progression was 45.9 weeks, with a median overall survival of 64.4 weeks .
  • Phase II Study in Renal Cell Carcinoma : This trial assessed the safety and efficacy of this compound in patients with advanced renal cell carcinoma. Patients received either 10 mg or 100 mg subcutaneously twice daily. The objective response rate was 4% for the lower dose and slightly higher for the higher dose group, with median progression-free survival (PFS) times recorded at 4.2 months for the lower dose and 3.3 months for the higher dose .
  • Melanoma Trials : In a two-stage Phase II trial involving stage IV melanoma patients, only 3 out of 20 patients remained progression-free after 18 weeks on treatment with this compound at a dose of 100 mg twice daily. This led to early termination due to insufficient efficacy .

Summary of Clinical Findings

Trial TypeCancer TypeDoseObjective Response RateMedian PFS (months)Median Overall Survival (months)
Phase IVarious solid tumors20 - 200 mg/dayNot specified45.964.4
Phase IIRenal Cell Carcinoma10 mg / 100 mg4%4.2 / 3.327.8 / 26.1
Phase IIMelanoma100 mgLimited efficacyNot applicableNot applicable

Veterinary Trials

This compound has also been tested in companion animals, particularly dogs with naturally occurring cancers, showing significant tumor size reduction and improved quality of life . These trials highlight the potential for this compound not only in human oncology but also in veterinary medicine.

Human Clinical Observations

In one clinical observation involving patients with advanced cancer, six out of thirty-nine patients experienced stable disease lasting over six months while on this compound therapy . This suggests that while not universally effective, there may be subsets of patients who respond favorably.

Propiedades

Key on ui mechanism of action

ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied.

Número CAS

251579-55-2

Fórmula molecular

C46H83N13O11

Peso molecular

994.2 g/mol

Nombre IUPAC

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide

InChI

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1

Clave InChI

RIWLPSIAFBLILR-WVNGMBSFSA-N

SMILES

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

SMILES isomérico

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

SMILES canónico

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C

Apariencia

Solid powder

Key on ui other cas no.

251579-55-2

Pureza

>98% (or refer to the Certificate of Analysis)

Secuencia

GGVXTXIRP

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

ABT 510
ABT-510
ABT510
N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide
NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Abt-510
Reactant of Route 2
Reactant of Route 2
Abt-510
Reactant of Route 3
Reactant of Route 3
Abt-510
Reactant of Route 4
Reactant of Route 4
Abt-510
Reactant of Route 5
Reactant of Route 5
Abt-510
Reactant of Route 6
Abt-510

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.